molecular formula C10H13ClN2O B1407119 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride CAS No. 1440535-41-0

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride

Cat. No.: B1407119
CAS No.: 1440535-41-0
M. Wt: 212.67 g/mol
InChI Key: OAAQONBUFMTPPB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride ( 86147-93-5) is a chemical compound with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or in vivo applications . As a derivative featuring a methoxyphenyl ring and a methylaminoacetonitrile group, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. It is structurally related to other pharmacologically active phenethylamine derivatives, such as methoxyphenamine, a known sympathomimetic amine . Researchers may utilize this chemical in the synthesis of novel molecules, as a building block for library development, or in structure-activity relationship (SAR) studies aimed at exploring adrenergic receptor interactions . Its physicochemical characteristics, including the nitrile functional group, can influence binding affinity and metabolic stability, making it a point of interest in drug discovery efforts focused on the central nervous system or respiratory conditions . Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-10(7-11)8-3-5-9(13-2)6-4-8;/h3-6,10,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQONBUFMTPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-41-0
Record name Benzeneacetonitrile, 4-methoxy-α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN2_{2}O
  • Molecular Weight : 232.69 g/mol

This compound features a methoxy group attached to a phenyl ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on neurotransmitter systems, particularly:

  • Serotonin Receptors : The compound exhibits selective binding affinity to serotonin receptors, specifically 5-HT2A_{2A} receptors, acting as an inverse agonist. This property suggests potential applications in treating mood disorders and anxiety .
  • Dopamine Receptors : Preliminary studies indicate that the compound may also interact with dopamine receptors, influencing dopaminergic signaling pathways .

Case Studies and Research Findings

  • Pharmacological Characterization : A study characterized the pharmacological profile of a closely related compound (AC-90179), noting its ability to block serotonin receptor signaling in vivo. This highlights the potential for therapeutic applications in psychiatric disorders .
  • Binding Affinity Studies : Research on similar compounds has revealed their binding affinities toward serotonin receptors, indicating that modifications in the structure can enhance or diminish biological activity. The presence of the methoxy group is crucial for maintaining activity against these targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameTarget ReceptorBinding Affinity (nM)Biological Activity
AC-901795-HT2A_{2A}150Inverse Agonist
ML417D3 Dopamine710Agonist
3-(4-Methoxyphenyl)acrylamideVariousVariableAntimicrobial

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of enzymes involved in critical metabolic pathways. Its biological activity is primarily attributed to its interaction with specific biological targets.

Enzyme Inhibition

Preliminary studies indicate that 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride may inhibit topoisomerase II, a validated target in cancer therapy. This inhibition is significant as topoisomerase II plays a crucial role in DNA replication and cell division.

Table 1: Enzyme Inhibition Data

CompoundTargetIC50 (μM)Cell Line
Compound ATopoisomerase II2.0A375 (melanoma)
Compound BTopoisomerase II170Various cancer lines
Compound CBacterial strains4.69 - 22.9Gram-positive bacteria

Anticancer Applications

Research has shown that compounds similar to this compound effectively inhibit the proliferation of various cancer cell lines.

Case Studies

  • Cancer Cell Proliferation : In vitro studies have demonstrated that this compound induces apoptosis and cell cycle arrest in melanoma (A375) and breast adenocarcinoma (MCF7) cells, highlighting its potential as an anticancer agent.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases, leading to programmed cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antimicrobial Efficacy

Research indicates that derivatives of this compound possess moderate to good antimicrobial activity. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) range of 5.64 to 77.38 µM against Staphylococcus aureus.

Regenerative Medicine

Recent studies have identified the compound's role in enhancing Oct3/4 expression, a critical factor for reprogramming somatic cells into induced pluripotent stem cells (iPSCs).

Implications for iPSC Generation

  • The ability of this compound to promote Oct3/4 expression suggests it may replace traditional methods for generating iPSCs, which often involve ethical concerns and low efficiency.
  • Structural modifications of the compound have shown enhanced transcriptional activity of Oct3/4 in various human somatic cells, indicating its potential utility in regenerative medicine.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell ProliferationInduces apoptosis
Antimicrobial ActivityEffective against Staphylococcus aureus
Oct3/4 Expression EnhancementPromotes iPSC generation

Pharmacokinetic Profile

The pharmacokinetics of related compounds suggest rapid absorption and distribution in vivo, with favorable half-lives and clearance rates.

  • For example, related compounds have demonstrated peak plasma concentrations within 15 minutes post-administration, indicating efficient bioavailability and potential for therapeutic use.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl and nitrile groups in 2-(4-methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride enable diverse oxidation pathways:

  • Methoxyphenyl Oxidation :
    The 4-methoxyphenyl group undergoes oxidation under strong acidic conditions (e.g., CrO₃ or KMnO₄) to form quinone derivatives . For example, oxidation may yield 2-(4-quinonyl)-2-(methylamino)acetonitrile.

  • Nitrile Oxidation :
    The nitrile group can oxidize to carboxylic acids or amides under controlled conditions. For instance, ozonolysis or H₂O₂ in basic media may convert the nitrile to a carbonyl group .

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
Aromatic oxidationKMnO₄, H₂SO₄, 80°CQuinone derivative
Nitrile oxidationOzone (O₃), H₂O₂, NaOHCarboxylic acid or amide

Reduction Reactions

The nitrile group is highly susceptible to reduction:

  • Nitrile to Amine :
    Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine, yielding 2-(4-methoxyphenyl)-2-(methylamino)ethylamine hydrochloride .

  • Selective Reduction :
    NaBH₄ in methanol selectively reduces the nitrile to an aldehyde intermediate under mild conditions.

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
Full nitrile reductionH₂ (1 atm), Pd/C, ethanol2-(4-Methoxyphenyl)-2-(methylamino)ethylamine
Partial reductionNaBH₄, MeOH, 0°CAldehyde intermediate

Substitution Reactions

The methylamino group participates in nucleophilic substitutions:

  • Alkylation/Acylation :
    Reacts with alkyl halides (e.g., MeI) or acyl chlorides (e.g., AcCl) to form tertiary amines or amides . For example, treatment with acetyl chloride produces 2-(4-methoxyphenyl)-2-(N-methylacetamido)acetonitrile.

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) to form imine intermediates under anhydrous conditions .

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylated derivative
Imine formation4-Hydroxybenzaldehyde, MeOHSchiff base intermediate

Cyclization Reactions

Under basic or oxidative conditions, cyclization forms heterocyclic structures:

  • Oxidative Cyclization :
    KOH/DMSO promotes intramolecular cyclization to indole or quinoline analogs . For example, heating with DMSO forms a fused pyridine ring.

  • Base-Mediated Cyclization :
    NaOH in ethanol facilitates ring closure via elimination of HCl, producing bicyclic amines.

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
DMSO/KOH cyclizationDMSO, KOH, 100°CPyridine-fused derivative
Base eliminationNaOH, EtOH, refluxBicyclic amine

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl converts the nitrile to a carboxylic acid, yielding 2-(4-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride .

  • Basic Hydrolysis :
    NaOH in aqueous ethanol forms the corresponding amide .

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
Acid hydrolysisHCl (conc.), H₂O, refluxCarboxylic acid derivative
Basic hydrolysisNaOH, EtOH/H₂O, 60°CAmide intermediate

Condensation Reactions

The compound reacts with carbonyl compounds (e.g., ketones, aldehydes) to form conjugated systems:

  • Knoevenagel Condensation :
    Reacts with malononitrile in the presence of piperidine to form α,β-unsaturated nitriles .

Key Reagents and Products :

Reaction TypeReagents/ConditionsMajor ProductSource
Knoevenagel reactionMalononitrile, piperidine, EtOHUnsaturated nitrile adduct

Comparison with Similar Compounds

2-(Diethylamino)-2-(4-Methoxyphenyl)acetonitrile Hydrochloride

  • Structural Difference: The methylamino group is replaced with a diethylamino substituent.
  • Key Properties: Molecular Formula: C₁₃H₁₉ClN₂O vs. C₁₁H₁₅ClN₂O for the target compound. Molecular Weight: 254.75 g/mol (vs. ~226.7 g/mol for the methylamino analog). This substitution may alter receptor binding affinity in bioactive contexts .

(S)-2-(4-Methoxyphenyl)-2-(((S)-1-(4-Methoxyphenyl)ethyl)amino)acetonitrile Hydrochloride

  • Structural Difference : Incorporates a chiral phenethylamine-derived substituent instead of methylamine.
  • Key Properties :
    • Melting Point: 129–132°C.
    • Optical Activity: [α]D²⁵ = -189 (CHCl₃), indicating strong stereochemical influence.
    • Impact: The enantiomeric purity and extended aromatic system enhance selectivity in chiral environments, making it valuable for asymmetric synthesis or enantioselective drug development .

2-(4-Methoxyphenyl)-2-(Phenethylamino)acetonitrile Hydrochloride

  • Structural Difference: Phenethylamino group replaces methylamino.
  • Key Properties: Increased aromaticity from the phenethyl group may enhance π-π stacking interactions in biological systems.

2-(Dimethylamino)-2-(4-Methoxyphenyl)acetonitrile Hydrochloride

  • Structural Difference: Methylamino replaced with dimethylamino.
  • Key Properties: Enhanced basicity due to the electron-donating dimethyl groups, altering protonation states under physiological conditions. Potential for stronger ionic interactions in acidic environments compared to the primary amine analog .

1-[(1RS)-1-(4-Methoxyphenyl)-2-(Methylamino)ethyl]cyclohexanol Hydrochloride

  • Structural Difference: Incorporates a cyclohexanol ring and ethyl linkage.
  • Key Properties: Molecular Formula: C₁₆H₂₅ClN₂O₂.

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

  • Target Compound : Moderate solubility in water due to the hydrochloride salt and nitrile polarity.
  • Diethylamino/Phenethylamino Analogs: Reduced aqueous solubility but increased lipid bilayer penetration due to bulky substituents .

Stereochemical Influence

  • Chiral analogs (e.g., and ) exhibit enantiomer-specific bioactivity, critical for drug efficacy and toxicity profiles. The target compound’s lack of chiral centers simplifies synthesis but limits stereoselective applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property
Target Compound C₁₁H₁₅ClN₂O ~226.7 Methylamino Balanced solubility and reactivity
2-(Diethylamino)- Analog C₁₃H₁₉ClN₂O 254.75 Diethylamino High lipophilicity
(S)-Phenethylamino Chiral Analog C₁₈H₂₀ClN₃O₂ ~369.8 Chiral phenethylamino Enantioselective applications
Cyclohexanol Derivative (Imp. D(EP)) C₁₆H₂₅ClN₂O₂ 336.8 Cyclohexanol Enhanced metabolic stability

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride, and how can computational methods improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) and identify kinetic bottlenecks .
  • Data Table :
MethodYield (%)Key ParametersComputational Tool Used
Nucleophilic Substitution65DMF, 80°C, 12 hrsGaussian 16
Reductive Amination78NaBH₃CN, MeOH, RTNWChem

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), FT-IR, and high-resolution mass spectrometry (HRMS). Discrepancies in NMR shifts (e.g., amine proton broadening) can arise from solvent polarity or tautomerism. Statistical experimental design (DoE) helps isolate variables, such as deuterated solvent effects or concentration-dependent aggregation .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., hydrolysis of the nitrile group). Buffered solutions (pH 1–12) and thermal gravimetric analysis (TGA) identify optimal storage conditions. For example, degradation increases above pH 7 due to deprotonation of the methylamino group .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts like N-oxide derivatives or dimerization products may form due to radical intermediates or oxidative side reactions. Computational reaction path searches (e.g., artificial force-induced reaction method) map free-energy landscapes to identify competing pathways. Experimental validation via in-situ FT-IR or MS/MS fragmentation confirms intermediates .

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : QM/MM models simulate the compound’s interaction with enzymes or metal catalysts. For instance, docking studies with cytochrome P450 isoforms predict regioselective oxidation sites. Pair these models with kinetic isotope effect (KIE) experiments to validate computational predictions .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking results?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to account for conformational changes in target proteins. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under physiological conditions .

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Hammett plots correlate substituent effects (σ⁺ values) with reaction rates in Suzuki-Miyaura couplings. Steric hindrance from the methoxy group reduces Pd catalyst turnover. Replace aryl halides with triflates or use bulky ligands (e.g., SPhos) to improve efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Contradictions may stem from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic light scattering (DLS) to assess aggregation. Phase diagrams constructed via DoE clarify solubility limits across solvent mixtures (e.g., DMSO/water gradients) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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